molecular formula C13H15FN2O4S2 B2658359 ethyl 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]butanoate CAS No. 899966-44-0

ethyl 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]butanoate

Cat. No.: B2658359
CAS No.: 899966-44-0
M. Wt: 346.39
InChI Key: CRVZTKNPXDAFAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[(7-fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]butanoate is a benzothiadiazine derivative characterized by a 7-fluoro substituent on the heterocyclic ring and a sulfanyl-linked ethyl butanoate side chain. The benzothiadiazine core (C₇H₄FNO₂S₂) is fused with a 1,1-dioxo group, enhancing its electron-withdrawing properties.

Properties

IUPAC Name

ethyl 2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O4S2/c1-3-10(12(17)20-4-2)21-13-15-9-6-5-8(14)7-11(9)22(18,19)16-13/h5-7,10H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVZTKNPXDAFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)SC1=NS(=O)(=O)C2=C(N1)C=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]butanoate typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, using advanced techniques such as continuous flow reactors and high-throughput screening.

Chemical Reactions Analysis

Ethyl 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]butanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.

Scientific Research Applications

Ethyl 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]butanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Benzothiadiazin derivatives vary in ring substituents and side-chain modifications, influencing their physicochemical and pharmacological profiles. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison of Selected Benzothiadiazin Derivatives

Compound Name Benzothiadiazin Substituent Side Chain Molecular Formula Molecular Weight H-Bond Donors H-Bond Acceptors XlogP*
Target: Ethyl 2-[(7-fluoro-...)butanoate 7-Fluoro Ethyl butanoate ester C₁₃H₁₄FNO₄S₂† 339.38† 0 4 ~2.5‡
N-(4-Acetamidophenyl)-2-[(7-fluoro-...)acetamide 7-Fluoro Acetamide (N-linked to phenyl) C₁₇H₁₅FN₄O₄S₂ 422.45 2 6
2-[(7-Chloro-1,1-dioxo-...)sulfanyl]propanoic acid 7-Chloro Propanoic acid C₁₀H₉ClN₂O₄S₂ 344.78† 1 5
N-(2,5-Difluorophenyl)-2-[(1,1-dioxo-...)sulfanyl]acetamide None (parent ring) Acetamide (N-linked to difluorophenyl) C₁₅H₁₁F₂N₃O₃S₂ 383.39 2 5
2-[(1,1-Dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid None (parent ring) Acetic acid C₉H₈N₂O₄S₂ 288.30† 2 5
2-[(7-Fluoro-...)sulfanyl]-N-(2-phenylethyl)acetamide 7-Fluoro Acetamide (N-linked to phenethyl) C₁₇H₁₆FN₃O₃S₂ 393.45 2 6 2.9

*XlogP values estimated based on structural analogs. †Calculated using molecular formula. ‡Predicted via analogy to .

Key Observations:

Substituent Effects: Fluoro vs. Chloro: The 7-fluoro group in the target compound enhances electronegativity and metabolic stability compared to the 7-chloro analog . Unsubstituted Benzothiadiazin: Derivatives lacking halogen substituents (e.g., ) exhibit reduced electronic effects, which may alter reactivity or solubility .

Side-Chain Modifications: Ester vs. Acid/Amide: The ethyl butanoate ester in the target compound increases lipophilicity (predicted XlogP ~2.5) compared to carboxylic acids (e.g., ) but reduces hydrogen-bonding capacity (0 donors vs. 1–2 in acids/amides). This balance may optimize membrane permeability and oral bioavailability . Amide Derivatives: Compounds like N-(4-acetamidophenyl)-2-[(7-fluoro-...)acetamide () and N-(2-phenylethyl) analogs () exhibit higher molecular weights (422.45 and 393.45, respectively) and increased hydrogen-bond acceptors (6 vs. 4 in the target), which could influence solubility and target engagement .

Hydrogen-Bonding: Reduced H-bond donors in the target (0 vs. 1–2 in analogs) may favor passive transport through lipid membranes but limit polar interactions in binding sites .

Biological Activity

Ethyl 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]butanoate is a synthetic compound belonging to the class of benzothiadiazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C13H12FN3O4S\text{C}_{13}\text{H}_{12}\text{F}\text{N}_{3}\text{O}_{4}\text{S}

Key Structural Features:

  • Benzothiadiazine Ring: Known for diverse pharmacological activities.
  • Fluorine Substituent: Enhances biological activity and stability.
  • Sulfanyl Group: Contributes to the compound's reactivity and interaction with biological targets.

This compound exhibits its biological effects primarily through the modulation of various molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as diabetes and cancer.
  • Receptor Modulation: It interacts with receptors that are crucial for neurotransmission and cellular signaling, influencing processes such as insulin release and synaptic plasticity.
  • Antimicrobial Activity: Preliminary studies indicate that this compound possesses antimicrobial properties against a range of pathogens.

Therapeutic Applications

The potential therapeutic applications of this compound include:

  • Antiviral Agents: Investigated for activity against hepatitis C virus (HCV) infections .
  • Anticancer Properties: Shows promise in inhibiting cancer cell proliferation through various pathways.
  • Anti-inflammatory Effects: May reduce inflammation by modulating immune responses.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of this compound:

StudyFindings
In Vitro Antiviral Activity Demonstrated significant inhibition of HCV replication in cell cultures .
Antimicrobial Testing Effective against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) in the low micromolar range.
Cancer Cell Line Studies Induced apoptosis in various cancer cell lines through caspase activation pathways .

Q & A

Basic: What are the critical steps in synthesizing ethyl 2-[(7-fluoro-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]butanoate?

Methodological Answer:
The synthesis involves multi-step reactions:

  • Step 1: Construction of the benzothiadiazine scaffold via condensation of sulfonamide derivatives under mild conditions (e.g., trifluoromethanesulfanylamide with 2-(2-alkynyl)benzenesulfonamide) .
  • Step 2: Fluorination at the 7-position using selective fluorinating agents (e.g., DAST or XeF₂) to introduce the fluorine atom .
  • Step 3: Thiolation at the 3-position of the benzothiadiazine core, followed by esterification with ethyl 2-mercaptobutanoate to form the final compound .
    Key Variables: Solvent polarity (e.g., DMF vs. THF), temperature control (0–60°C), and catalysts (e.g., Pd/C for coupling reactions) significantly influence yields .

Advanced: How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Methodological Answer:
Optimization strategies include:

  • Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for thiolation steps, while non-polar solvents reduce side reactions .
  • Catalyst Selection: Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in fluorination steps .
  • Temperature Gradients: Controlled heating (e.g., 60–65°C for 2.5 hours) minimizes decomposition of sensitive intermediates .
    Table 1: Example Optimization Data
StepSolventCatalystYield (%)
FluorinationDCMDAST65
ThiolationDMFK₂CO₃78

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹⁹F NMR confirms fluorine incorporation, while ¹H/¹³C NMR resolves ester and sulfanyl group positions .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular formula (e.g., [M+H]⁺ ion) and detects impurities .
  • X-ray Crystallography: Determines 3D conformation, bond angles, and intermolecular interactions (e.g., π–π stacking in the solid state) .

Advanced: How can crystallographic data resolve ambiguities in structural elucidation?

Methodological Answer:

  • Asymmetric Unit Analysis: Identifies crystallographically independent molecules and their dihedral angles (e.g., pyrazole vs. benzothiadiazine ring alignment) .
  • Weak Interactions: Non-classical hydrogen bonds (C–H···π) and π–π interactions (centroid distances ~3.7 Å) stabilize the crystal lattice, influencing solubility and stability .
    Example: In related benzothiadiazine derivatives, X-ray data revealed a 6.5° dihedral angle between heterocyclic rings, affecting ligand-receptor binding .

Basic: What assays are used to evaluate biological activity?

Methodological Answer:

  • Binding Affinity Assays: Surface Plasmon Resonance (SPR) measures real-time interactions with target proteins (e.g., kinases or GPCRs) .
  • Cellular Uptake Studies: Fluorescence microscopy with labeled analogs quantifies membrane permeability .
  • Enzyme Inhibition: Kinetic assays (e.g., IC₅₀ determination) using spectrophotometric methods .

Advanced: How can molecular docking guide structure-activity relationship (SAR) studies?

Methodological Answer:

  • Ligand Preparation: Energy minimization (e.g., AMBER force field) optimizes the compound’s 3D conformation for docking .
  • Target Selection: Homology modeling of uncharacterized enzymes (e.g., bacterial dihydrofolate reductase) predicts binding pockets .
  • Validation: Cross-referencing docking scores (e.g., Glide XP scores) with experimental IC₅₀ values validates computational models .
    Example: Trifluoromethoxy substitution increases lipophilicity (logP +0.5), enhancing membrane permeability in MDCK cell assays .

Basic: How do substituents (e.g., fluorine, sulfanyl) influence physicochemical properties?

Methodological Answer:

  • Fluorine: Enhances metabolic stability and electronegativity, altering hydrogen-bonding capacity .
  • Sulfanyl Group: Increases nucleophilicity, facilitating thiol-disulfide exchange in redox-active environments .
    Table 2: Substituent Effects
SubstituentlogPSolubility (mg/mL)
-F2.10.8
-SO₂CF₃3.50.2

Advanced: How should researchers address contradictory data in biological assays?

Methodological Answer:

  • Replicate Studies: Triplicate experiments with statistical analysis (e.g., ANOVA) reduce variability .
  • Orthogonal Assays: Validate binding affinity using SPR and isothermal titration calorimetry (ITC) .
  • Probe Solubility: Adjust DMSO concentrations (<1% v/v) to prevent aggregation artifacts .

Basic: What theoretical frameworks apply to studying this compound’s mechanism?

Methodological Answer:

  • QSAR Models: Relate substituent electronic parameters (Hammett σ) to biological activity .
  • Enzyme Kinetics: Michaelis-Menten analysis identifies competitive vs. non-competitive inhibition .

Advanced: How can interdisciplinary approaches enhance research outcomes?

Methodological Answer:

  • Combined Techniques: Pair cryo-EM for target visualization with molecular dynamics simulations to study binding kinetics .
  • Stakeholder Synergy: Collaborate with computational chemists and pharmacologists to align synthetic goals with therapeutic relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.